4-chloro-N-(4-chlorobenzyl)-5-nitro-1H-pyrazole-3-carboxamide is a compound of interest in chemical and pharmaceutical research. It belongs to the pyrazole family, which is known for its diverse biological activities, including anti-inflammatory, analgesic, and antipyretic properties. This compound features a complex structure that includes chlorine and nitro functional groups, which may contribute to its reactivity and potential applications.
This compound can be found in various chemical databases, such as PubChem and SpectraBase, which provide detailed information on its molecular structure, properties, and potential uses. The compound's unique characteristics make it a subject of study in medicinal chemistry and related fields.
4-chloro-N-(4-chlorobenzyl)-5-nitro-1H-pyrazole-3-carboxamide is classified as an organic compound under the category of pyrazole derivatives. Its molecular formula is C11H8Cl2N4O3, indicating the presence of two chlorine atoms, four nitrogen atoms, and three oxygen atoms.
The synthesis of 4-chloro-N-(4-chlorobenzyl)-5-nitro-1H-pyrazole-3-carboxamide typically involves multi-step reactions starting from simpler precursors. Common methods include:
The exact conditions for these reactions may vary based on the desired yield and purity of the final product. Reaction temperatures, solvents, and catalysts play crucial roles in optimizing synthesis routes.
The molecular structure of 4-chloro-N-(4-chlorobenzyl)-5-nitro-1H-pyrazole-3-carboxamide can be represented as follows:
The compound's structural data can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography to confirm its configuration and confirm the presence of functional groups.
4-chloro-N-(4-chlorobenzyl)-5-nitro-1H-pyrazole-3-carboxamide can undergo various chemical reactions due to its functional groups:
The reactivity of this compound is influenced by the electron-withdrawing effects of the chlorine and nitro groups, which stabilize certain intermediates during chemical transformations.
The mechanism of action for 4-chloro-N-(4-chlorobenzyl)-5-nitro-1H-pyrazole-3-carboxamide is not fully elucidated but may involve interactions with specific biological targets such as enzymes or receptors.
Studies suggest that compounds with similar structures exhibit anti-inflammatory or analgesic effects by inhibiting cyclooxygenase enzymes or modulating inflammatory pathways. Further research is needed to clarify its precise mechanism.
Relevant data from spectral analysis (e.g., Infrared spectroscopy) can provide insights into functional group characteristics and molecular interactions.
4-chloro-N-(4-chlorobenzyl)-5-nitro-1H-pyrazole-3-carboxamide has potential applications in:
Continued research into this compound could unveil additional applications across various scientific disciplines, enhancing its utility in both industrial and laboratory settings.
Aldo-Keto Reductase 1C3 (also designated type 5 17β-hydroxysteroid dehydrogenase) is a critical enzyme in intratumoral androgen biosynthesis pathways implicated in castration-resistant prostate cancer progression. This enzyme catalyzes the NADPH-dependent reduction of weak adrenal androgens (androstenedione) into potent androgens (testosterone), which subsequently activate the androgen receptor signaling axis. In castration-resistant prostate cancer, persistent androgen receptor activation occurs despite systemic androgen deprivation therapy, partly due to adaptive overexpression of Aldo-Keto Reductase 1C3 within prostate tumor tissues. Elevated testicular testosterone levels are observed in castration-resistant prostate cancer patients, with Aldo-Keto Reductase 1C3 contributing to this resurgence through its enzymatic conversion of precursor steroids [1] [2].
Table 1: Androgen Biosynthesis Pathway Involving Aldo-Keto Reductase 1C3
Substrate | Product | Biological Consequence |
---|---|---|
Androstenedione | Testosterone | Direct activation of androgen receptor |
5α-Androstanedione | 5α-Dihydrotestosterone | Potent androgen receptor activation (10-fold higher affinity than testosterone) |
Prostaglandin D₂ | 11β-Prostaglandin F₂α | Suppression of PPARγ-mediated differentiation pathways |
Clinical validation of Aldo-Keto Reductase 1C3 as a therapeutic target stems from its significant overexpression in metastatic castration-resistant prostate cancer lesions compared to benign prostate tissue or hormone-naïve cancers. This elevation correlates with increased intratumoral testosterone concentrations and resistance to androgen deprivation therapies. Mechanistically, Aldo-Keto Reductase 1C3 facilitates reactivation of the androgen axis downstream of cytochrome P450 17A1 (CYP17), positioning it as a strategic target that circumvents glucocorticoid deficiency issues associated with upstream inhibitors like abiraterone acetate [6].
The catalytic mechanism of Aldo-Keto Reductase 1C3 involves a conserved tetrad of residues (Tyr55, Lys84, His117, and Asp50) that facilitate proton transfer during steroid reduction. The inhibitor 4-chloro-N-(4-chlorobenzyl)-5-nitro-1H-pyrazole-3-carboxamide binds within the enzyme's active site pocket, exploiting specific molecular interactions that disrupt this catalytic machinery. X-ray crystallographic studies (PDB ID: 4WDU) at 1.70 Å resolution reveal that the carboxamide group forms hydrogen bonds with catalytic residues His117 and Tyr55, while the nitro group engages in polar interactions with the nicotinamide ring of NADP⁺ [1] [2].
The bichlorinated structure of this compound confers additional binding advantages: the 4-chlorobenzyl moiety occupies a hydrophobic subpocket adjacent to cofactor binding domains, and chlorine atoms participate in halogen bonding interactions with backbone carbonyl oxygen atoms. These interactions collectively stabilize an altered enzyme conformation that impedes steroid substrate access. Structural analyses demonstrate significant conformational rearrangements in the Aldo-Keto Reductase 1C3 active site upon inhibitor binding, particularly in loop regions governing substrate specificity [1] .
Table 2: Key Protein-Ligand Interactions of 4-chloro-N-(4-chlorobenzyl)-5-nitro-1H-pyrazole-3-carboxamide in Aldo-Keto Reductase 1C3 (PDB 4WDU)
Ligand Functional Group | Interacting Residue/Region | Interaction Type | Distance (Å) |
---|---|---|---|
Carboxamide carbonyl | His117 NE2 | Hydrogen bond | 2.8 |
Carboxamide NH | Tyr55 OH | Hydrogen bond | 2.9 |
Nitro group | NADP⁺ nicotinamide | π-Stacking/polar interaction | 3.4 |
4-Chlorophenyl ring | Leu54, Val130, Trp227 | Hydrophobic contacts | <4.0 |
Chlorine atoms | Leu54 carbonyl | Halogen bond | 3.3 |
Biochemical assays confirm that this binding mechanism effectively blocks the conversion of androstenedione to testosterone at nanomolar concentrations. The inhibitor exhibits competitive kinetics with respect to steroid substrates and uncompetitive inhibition relative to NADPH, consistent with its binding site overlapping the substrate pocket while engaging the cofactor [1] [6].
4-chloro-N-(4-chlorobenzyl)-5-nitro-1H-pyrazole-3-carboxamide emerged from high-throughput screening campaigns targeting Aldo-Keto Reductase 1C3 inhibition for castration-resistant prostate cancer therapeutics. Screening libraries containing >100,000 diverse compounds were evaluated using enzymatic assays monitoring NADPH consumption during steroid reduction. Pyrazole-based scaffolds demonstrated superior inhibitory potency and selectivity profiles compared to other chemotypes, prompting extensive structure-activity relationship investigations .
The synthetic route to this chemotype involves sequential construction of the pyrazole core followed by functionalization:
Structural optimization focused on three key regions:
This compound exhibited a 50% inhibitory concentration (IC₅₀) of 89 nM against recombinant human Aldo-Keto Reductase 1C3, with >100-fold selectivity over related isoforms Aldo-Keto Reductase 1C1 and Aldo-Keto Reductase 1C2. Such selectivity is pharmacologically essential since Aldo-Keto Reductase 1C2 inactivates 5α-dihydrotestosterone in peripheral tissues. The compound also reduced testosterone production by 92% in LNCaP-AKR1C3 prostate cancer cells at 1 μM concentration without affecting cell viability, confirming target-specific effects in cellular models of castration-resistant prostate cancer [1] [6].
Table 3: Structure-Activity Relationship of Pyrazole Derivatives as Aldo-Keto Reductase 1C3 Inhibitors
Pyrazole Position | Modification | Enzymatic IC₅₀ (nM) | Relative Potency |
---|---|---|---|
3-carboxamide | 4-chlorobenzyl | 89 | 1.0 (reference) |
3-carboxamide | 4-bromobenzyl | 102 | 0.87 |
3-carboxamide | benzyl | 420 | 0.21 |
3-carboxamide | methyl | >10,000 | <0.01 |
5-nitro | hydrogen | 1,350 | 0.07 |
4-chloro | hydrogen | 2,890 | 0.03 |
4,5-dichloro | 4-chlorobenzyl | 210 | 0.42 |
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2